molecular formula C8H11N3O4 B1240243 4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol CAS No. 93679-10-8

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol

Cat. No.: B1240243
CAS No.: 93679-10-8
M. Wt: 213.19 g/mol
InChI Key: OGIXVTVGRBZYJM-OWOJBTEDSA-N
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Description

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol is an organic compound belonging to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol typically involves the reaction of 2-nitroimidazole with an appropriate alkene or alkyne precursor. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to target specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These effects may include the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-4-[(2-nitroimidazol-1-yl)methoxy]but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h1-4,12H,5-7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIXVTVGRBZYJM-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879176
Record name RK-28
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93679-10-8, 101179-42-4
Record name 2-Buten-1-ol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-Hydroxy-2'-butenoxy)methyl-2-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101179424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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